molecular formula C14H15N B3081688 1-(3-Phenylphenyl)ethan-1-amine CAS No. 110826-97-6

1-(3-Phenylphenyl)ethan-1-amine

Cat. No. B3081688
CAS RN: 110826-97-6
M. Wt: 197.27 g/mol
InChI Key: CHKUZHZWJGZNBC-UHFFFAOYSA-N
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Description

1-(3-Phenylphenyl)ethan-1-amine is a chemical compound with the molecular formula C14H15N and a molecular weight of 197.28 . It is also known by other names such as 1-Biphenyl-3-yl-ethylamine .


Synthesis Analysis

The synthesis of this compound can be achieved through transaminase-mediated chiral selective transamination . In one study, a bioconversion process was developed using ATA-025 as the best enzyme and dimethylsulfoxide (10% V/V) as the best co-solvent .


Molecular Structure Analysis

As an amine, this compound has a nitrogen atom bonded to hydrocarbon groups . The number of carbon atoms bonded directly to the nitrogen atom classifies amines as primary, secondary, or tertiary .


Chemical Reactions Analysis

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened . The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 334.8±21.0 °C and its predicted density is 1.027±0.06 g/cm3 . Its pKa is predicted to be 8.97±0.10 .

Scientific Research Applications

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis techniques have been developed for producing Mannich bases like 1-(3-Phenylphenyl)ethan-1-amine. This method is efficient, quick, non-catalytic, and reproducible on a gram scale, providing an environmentally friendly alternative to traditional synthesis methods (Aljohani et al., 2019).

Enantioselective Hydrogenation

  • Enantioselective hydrogenation has been used to convert acyclic aromatic N-aryl imines into optically active secondary amines, including derivatives of this compound, achieving high enantiomeric excess (ee) (Imamoto et al., 2002).

Amide to Amine Conversion

  • A catalyst prepared in situ from [Ru(acac)(3)] and 1,1,1-tris(diphenylphosphinomethyl)ethane has been used to hydrogenate amides to amines, including this compound, with water required to stabilize the catalyst (Núñez Magro et al., 2007).

Polymer Modification

  • This compound has been used in the modification of polymers, such as poly vinyl alcohol/acrylic acid hydrogels. The modified polymers show increased swelling and improved thermal stability, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Catalysis in Organic Reactions

  • Complexes involving this compound have been synthesized and used in catalysis, such as in Suzuki-Miyaura reactions. These complexes have been characterized by various spectroscopic methods and shown to be effective catalysts (Karami et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-(3-Phenylphenyl)ethan-1-amine is the enzyme transaminase, specifically ATA-025 . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule. They play a crucial role in the metabolism of amino acids and are involved in various biochemical pathways.

Mode of Action

This compound interacts with its target, the transaminase enzyme, through a process called transamination . In this process, the compound undergoes a chiral selective transamination, which is a chemical reaction where an amino group is transferred from one molecule to another. The best co-solvent for this bioconversion is dimethylsulfoxide (10% V/V) .

Biochemical Pathways

The transamination process involving this compound affects various biochemical pathways, primarily those related to the metabolism of amino acids. The compound’s interaction with the transaminase enzyme leads to changes in these pathways, resulting in the production of different active pharmaceutical entities .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its interaction with the transaminase enzyme and the presence of the co-solvent dimethylsulfoxide .

Result of Action

The result of this compound’s action is the production of different active pharmaceutical entities . The compound’s interaction with the transaminase enzyme leads to changes at the molecular and cellular levels, including the selective transamination of the compound.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the temperature and pH can affect the compound’s interaction with the transaminase enzyme and its subsequent bioconversion . The presence of the co-solvent dimethylsulfoxide also plays a role in the compound’s action, efficacy, and stability .

Safety and Hazards

The safety symbols for 1-(3-Phenylphenyl)ethan-1-amine include GHS07, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The findings of ‘What If’ studies performed by investigating timely progress of reaction on gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results . 1-(3-Phenylphenyl)ethan-1-amine synthesized by green, facile and novel enzymatic approach with an optimized process could be used for synthesis of different active pharma entities .

properties

IUPAC Name

1-(3-phenylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKUZHZWJGZNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285527
Record name α-Methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110826-97-6
Record name α-Methyl[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110826-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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